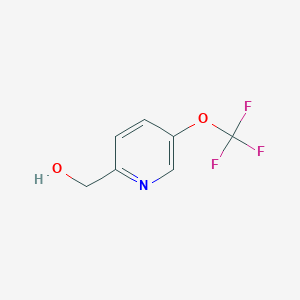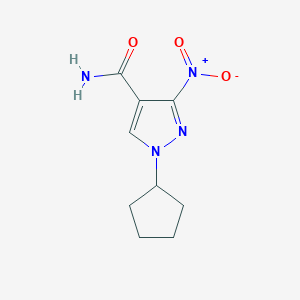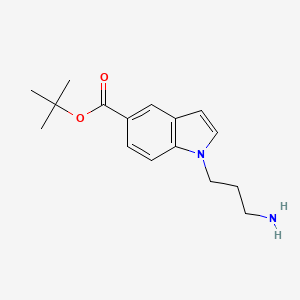
(5-Trifluoromethoxy-pyridin-2-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Trifluoromethoxy-pyridin-2-yl)-methanol” is a chemical compound with the CAS Number: 31181-85-8 . It has a molecular weight of 193.13 and its IUPAC name is (5-(trifluoromethoxy)pyridin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
(5-Trifluoromethoxy-pyridin-2-yl)-methanol derivatives have been investigated for their potential as corrosion inhibitors. A study found that certain pyridine derivatives, including those related to (5-Trifluoromethoxy-pyridin-2-yl)-methanol, effectively inhibited corrosion of mild steel in acidic media. The research highlighted that the pyridine derivatives, through their interaction with the steel surface, could protect against corrosion, emphasizing the role of the pyridine segment in the compounds' inhibition efficiency (Ma et al., 2017).
Crystallography and Molecular Structure
The molecular structure of compounds related to (5-Trifluoromethoxy-pyridin-2-yl)-methanol has been a subject of interest. Studies involving X-ray diffraction and spectroscopy have been conducted to elucidate the structural features of these compounds. These investigations provide insights into bond lengths, bond angles, molecular electrostatic potential maps, and the crystal structure of the compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Gumus et al., 2018).
Coordination Chemistry and Metal Complexes
The coordination behavior of (5-Trifluoromethoxy-pyridin-2-yl)-methanol derivatives with metals has been extensively studied, resulting in the synthesis and characterization of various metal complexes. These studies provide valuable information on the physicochemical properties, molecular geometry, and potential applications of these complexes in catalysis, magnetic materials, and other fields. The research demonstrates how the ligand's coordination to metal ions influences the overall properties and reactivity of the complexes (Bourosh et al., 2018).
Ligand and Polymer Synthesis
Compounds related to (5-Trifluoromethoxy-pyridin-2-yl)-methanol have been utilized in the synthesis of ligands and polymers. These materials have diverse applications, ranging from catalysis to materials science. The research in this area focuses on the synthesis methodologies, the properties of the resulting materials, and their potential industrial applications (Kermagoret & Braunstein, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSPSYYLWXNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)

![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)
![[(3S)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2613847.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2613848.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2613849.png)
![2-(2,4-dichlorophenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2613850.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)
![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2613859.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B2613861.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)